molecular formula C16H20N2O3 B2471305 N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1798750-18-1

N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No.: B2471305
CAS No.: 1798750-18-1
M. Wt: 288.347
InChI Key: CLKOGMHTVVVCDL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-8-18-9-6-12(7-10-18)16(20)17-14-5-4-13(21-2)11-15(14)19/h1,4-5,11-12,19H,6-10H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKOGMHTVVVCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)CC#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the prop-2-yn-1-yl group: This step may involve alkylation reactions using propargyl halides.

    Attachment of the hydroxy and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the carboxamide group: This can be done through amide bond formation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents such as sodium hydride or other strong bases.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-(4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
  • N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Uniqueness

N-(2-hydroxy-4-methoxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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